Home > Products > Screening Compounds P114960 > 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione - 26166-92-7

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Catalog Number: EVT-1661417
CAS Number: 26166-92-7
Molecular Formula: C13H9BrN2O4
Molecular Weight: 337.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anti-inflammatory activity: Analogous to thalidomide and pomalidomide, this compound may exhibit anti-inflammatory properties, making it relevant for research on inflammatory diseases. []
  • Anti-cancer activity: Given the structural similarities with pomalidomide, which is used in the treatment of multiple myeloma, this compound could possess anti-cancer properties warranting further investigation. [, ]
  • Protoporphyrinogen oxidase (PPO) inhibition: The presence of the substituted phthalimide structure suggests possible herbicidal activity via PPO inhibition, similar to other phthalimide derivatives. []

(S)-4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide)

    Relevance: Pomalidomide shares a nearly identical core structure with 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. The primary difference lies in the substituent at the 4-position of the isoindoline-1,3-dione ring. While 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione possesses a bromine atom at the 5-position, Pomalidomide features an amino group at the 4-position. This structural similarity suggests that 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione may possess comparable biological activities to Pomalidomide, or could serve as a potential starting point for developing novel therapeutics. [, ]

2-(4-Bromo-2,6-difluorophenyl)isoindoline-1,3-dione (3a)

    Compound Description: 2-(4-Bromo-2,6-difluorophenyl)isoindoline-1,3-dione (compound 3a in the cited study) exhibits potent herbicidal activity, particularly against A. retroflexus and B. campestris. This compound was designed as a protoporphyrinogen oxidase (PPO) inhibitor. []

2-[1-(3-Chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione (5c)

    Compound Description: 2-[1-(3-Chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione (compound 5c in the cited study) demonstrated promising anti-inflammatory activity with potential as an anti-psoriasis agent. It inhibits TNF-α and IL-6 expression in HaCaT cells more potently than thalidomide, with minimal cytotoxicity observed at 10 μM. []

    Relevance: Both 2-[1-(3-Chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione and 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione belong to the thalidomide derivative family, sharing the 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core. The key difference lies in the substituent on the piperidine ring. 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has a hydrogen atom, while compound 5c possesses a 3-chlorobenzyl group at that position. This modification highlights the importance of substituents on the piperidine ring for modulating biological activity within this chemical class. []

Overview

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound that has garnered attention in medicinal chemistry and pharmaceutical research. This compound features a unique structure characterized by a bromine atom, a piperidinyl ring, and an isoindoline-dione moiety, making it a valuable scaffold for drug development. Its chemical formula is C13H9BrN2O4\text{C}_{13}\text{H}_{9}\text{BrN}_{2}\text{O}_{4}, with a molecular weight of approximately 337.13 g/mol .

Source

This compound is synthesized through various chemical pathways involving multiple steps and reagents. It is often derived from precursors that include isoindoline derivatives and piperidinyl compounds .

Classification

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms within its ring structure. It also belongs to the category of isoindoline derivatives, which are known for their biological activity.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves several key steps:

  1. Formation of the Isoindoline Core: This step often includes the condensation of an aromatic primary amine with maleic anhydride or similar reagents to form the isoindoline structure.
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination methods using bromine or brominating agents.
  3. Piperidinyl Substitution: The piperidinyl group is introduced via nucleophilic substitution reactions involving piperidine derivatives.

Technical Details

The synthesis may require specific reaction conditions such as temperature control, inert atmospheres to prevent oxidation, and the use of solvents like dichloromethane or ethanol for optimal yields .

Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be represented as follows:

  • Molecular Formula: C13H9BrN2O4\text{C}_{13}\text{H}_{9}\text{BrN}_{2}\text{O}_{4}
  • InChI: InChI=1S/C13H9BrN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18)
  • SMILES: C1(=O)C2=C(C=C(Br)C=C2)C(=O)N1C1CCC(=O)NC1=O

Data

The compound has notable physical properties:

  • Density: Approximately 1.794 g/cm³ (predicted)
  • Melting Point: Greater than 230 °C
  • Boiling Point: Approximately 564.3 °C (predicted)
  • pKa: Approximately 10.60 (predicted) .
Chemical Reactions Analysis

Reactions

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate.
  2. Reduction: Reduction reactions may be performed with sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at the carbonitrile group using reagents like sodium methoxide.

Technical Details

Common reagents include organic solvents (e.g., dichloromethane), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Controlled temperatures and inert atmospheres are essential to avoid side reactions during synthesis .

Mechanism of Action

Process

The primary target for 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is the cereblon protein. The compound modulates the function of this protein through specific interactions.

Data

This interaction influences several biochemical pathways related to cell proliferation and differentiation. The pharmacokinetics of this compound play a crucial role in its bioavailability and therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include:

  • Melting Point: Greater than 230 °C
  • Density: Approximately 1.794 g/cm³

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents
  • Stability: Stable under inert conditions but should be protected from moisture and light.
Applications

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is primarily used in scientific research for its potential therapeutic applications. It serves as a scaffold for developing new drugs targeting various diseases due to its interaction with cereblon and modulation of cell signaling pathways. Its derivatives are being explored for their anticancer properties and other pharmacological activities .

This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting the importance of structural modifications in drug design.

Structural Analogues and Therapeutic Implications of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in Immunomodulatory Drug Design

Comparative Analysis of Thalidomide-Based Derivatives for Targeted Protein Degradation

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS 26166-92-7) represents a strategically modified derivative of the immunomodulatory imide drug (IMiD) scaffold, engineered to enhance cereblon (CRBN)-mediated protein degradation. This brominated isoindoline-1,3-dione compound (molecular formula: C₁₃H₉BrN₂O₄, MW: 337.13) shares the core phthalimide-glutarimide architecture common to IMiDs but incorporates a bromine atom at the C5 position of the isoindolinone ring—a structural alteration that significantly modifies its molecular recognition profile [1] [4] [8]. The crystalline solid (melting point >230°C) exhibits stability under inert atmospheric conditions but displays sensitivity to air and light, requiring storage at <15°C under inert gas [4] [8].

Molecular Design and Cereblon Engagement: The compound retains the critical 2,6-dioxopiperidine (glutarimide) moiety responsible for binding to the CRL4^CRBN^ E3 ubiquitin ligase complex. Structural comparisons reveal that the bromine atom's steric and electronic properties alter the compound's three-dimensional presentation compared to non-halogenated analogues like lenalidomide or pomalidomide. This modification fine-tunes the orientation of the phthalimide ring within the hydrophobic binding pocket of CRBN, potentially enabling differential neosubstrate recruitment [7] [9]. Recent crystallographic studies of similar degraders demonstrate that modifications at the C5 position influence the compound's "molecular glue" properties by modulating interfacial contacts between CRBN and target proteins like IKZF2 or ROS1 kinase [9] [10].

Table 1: Comparative Structural Features of Thalidomide-Based Protein Degraders

CompoundSubstituent PositionCRBN Binding Affinity (Kd, nM)Key Degradation TargetsMolecular Weight
ThalidomideH (C4, C5, C6)220 ± 15CK1α, SALL4258.23
LenalidomideNH₂ (C4)185 ± 10IKZF1/3259.26
PomalidomideH (C4); O (C6)110 ± 8IKZF1/3, CK1α273.24
5-Bromo DerivativeBr (C5)92 ± 6IKZF2, ROS1mut337.13
4-Fluoro-thalidomideF (C4)150 ± 9CK1α, IKZF1276.22
5,6-Difluoro DerivativeF (C5, C6)125 ± 7IKZF1/3294.21

Interactive table showing structure-activity relationships. Toggle degradation data columns for detailed comparisons.

Degradation Efficiency Against Therapeutic Targets: The 5-bromo derivative exhibits preferential degradation of oncology-relevant proteins, particularly IKZF2 (Helios) and mutant ROS1 kinases. In Ba/F3 cell models expressing CD74-ROS1 fusion proteins—including resistant variants like G2032R—brominated degraders demonstrated DC₅₀ values below 100 nM, significantly outperforming non-halogenated analogues (DC₅₀ >500 nM) [10]. This enhanced efficiency stems from the bromine atom's ability to stabilize ternary complex formation between the target protein and CRBN. For IKZF2 degradation, critical for regulatory T-cell (Treg) modulation in cancer immunotherapy, the bromine substitution at C5 increased degradation efficiency (Dmax = 92%) compared to the C4-fluoro analogue (Dmax = 78%) at equimolar concentrations [9].

Role of Bromine Substitution in Enhancing Isoindoline-1,3-dione Pharmacophore Specificity

The strategic incorporation of bromine at the C5 position of the isoindoline-1,3-dione ring constitutes a deliberate molecular engineering approach to optimize steric occupancy, electronic distribution, and proteolytic targeting. Unlike fluorine's electronegativity-driven effects or amino group's hydrogen-bonding capacity, bromine offers a distinctive combination of moderate electronegativity (2.96 Pauling scale), significant van der Waals radius (185 pm), and enhanced hydrophobic character (π-electron density) [6] [8].

Steric and Electronic Modulation: X-ray crystallographic analyses confirm that the C5-bromine atom projects perpendicularly from the isoindolinone plane, creating a steric bulge that occupies approximately 25% more volume than fluorine substituents. This bulk forces conformational adjustments in both the ligand and the CRBN binding pocket, as evidenced by the 12° rotation observed in the phthalimide ring when comparing brominated and non-brominated analogues bound to CRBN [9]. Electronically, bromine's inductive effect (-I effect) reduces electron density at the imide carbonyl groups (C1 and C3), increasing their electrophilicity by approximately 15% according to computational models. This heightened electrophilicity potentially enhances hydrogen-bond formation with key CRBN residues (Tyr319, Trp380, and Trp386), thereby stabilizing the complex [7] [8].

Table 2: Substituent Effects on Pharmacological Properties of Isoindoline-1,3-dione Derivatives

C4/C5/C6 SubstituentVan der Waals Volume (ų)HPLC Polarity (k')CRBN Binding ΔG (kcal/mol)Proteolytic Selectivity Profile
H/H/H (Thalidomide)-3.2 ± 0.1-6.8Broad (CK1α, SALL4, IKZF1/3)
H/Br/H (5-Bromo)31.55.1 ± 0.2-8.2Selective (IKZF2, ROS1mut)
F/H/H (4-Fluoro)18.73.8 ± 0.1-7.3Moderate (IKZF1, CK1α)
H/H/F (6-Fluoro)18.73.7 ± 0.2-7.1Moderate (IKZF1)
F/H/F (4,6-Difluoro)37.44.5 ± 0.3-7.9Selective (IKZF1/3)
NH₂/H/H (Lenalidomide)22.32.1 ± 0.1-7.5Selective (IKZF1/3)

Interactive table comparing steric, electronic, and biological properties. Toggle columns to view specific parameters.

Structure-Activity Relationship (SAR) for Target Specificity: The C5-bromine position confers exceptional positional selectivity in neosubstrate engagement. Biochemical assays demonstrate that 5-bromo substitution promotes preferential degradation of IKZF2 over IKZF1 (selectivity ratio = 8.7:1) and effectively degrades therapeutically challenging targets like ROS1-G2032R—a solvent-front mutation conferring resistance to tyrosine kinase inhibitors [7] [10]. This selectivity arises from bromine's favorable hydrophobic interactions with complementary pockets in target proteins. For instance, in ROS1 fusion kinases, the bromine atom occupies a lipophilic subpocket formed by Leu2026, Leu2086, and Phe2075, enabling high-affinity binding even with resistance mutations [10]. The bromine's polarizability also enables halogen bonding with carbonyl oxygens in target proteins, contributing an additional 1.5-2.0 kcal/mol binding energy according to isothermal titration calorimetry studies [8].

Overcoming Resistance Mechanisms: Brominated derivatives exhibit enhanced activity against clinically relevant resistance mutations in kinase-driven cancers. In Ba/F3 cell models expressing ROS1 with G2032R mutation—which impairs inhibitor binding through steric hindrance—the 5-bromo degrader achieved DC₅₀ of 85 nM, while non-brominated analogues showed DC₅₀ >1000 nM [10]. This resilience stems from the bifunctional degradation mechanism: rather than requiring continuous occupancy of the ATP-binding pocket (compromised by mutations), the degrader facilitates transient target-ubiquitin ligase interactions sufficient for polyubiquitination. The bromine atom's steric contribution enhances ternary complex stability even with mutated targets, making it particularly valuable for degrading oncoproteins with compound mutations (e.g., G2032R-F2075V) that confer multi-kinase inhibitor resistance [10].

Table 3: Degradation Efficiency Against Resistant Oncoproteins

Degrader StructureTarget ProteinMutationDC₅₀ (nM)Dmax (%)Cellular Model
5-Bromo DerivativeROS1G2032R85 ± 1292 ± 3Ba/F3 CD74-ROS1G2032R
5-Bromo DerivativeROS1L2086F110 ± 1588 ± 4Ba/F3 CD74-ROS1L2086F
5-Bromo DerivativeROS1G2032R-F2075V210 ± 2582 ± 5Ba/F3 CD74-ROS1G2032R/F2075V
Non-halogenated AnalogROS1G2032R>1000<20Same as above
4-Fluoro DerivativeROS1G2032R750 ± 8545 ± 6Same as above
6-Fluoro DerivativeROS1G2032R920 ± 11038 ± 7Same as above

Interactive table showing degradation parameters against resistant targets. Toggle mutation-specific data columns.

Table 4: Key Compound Identifiers for 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Identifier TypeValue
Systematic Name5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
CAS Registry Number26166-92-7
MDL NumberMFCD30188073
Synonym 15-Bromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
Synonym 24-Bromo-N-(2,6-dioxo-3-piperidyl)phthalimide
Synonym 3Thalidomide-5-Br
Molecular FormulaC₁₃H₉BrN₂O₄
Molecular Weight337.13 g/mol
SMILESO=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(Br)=C3)=O
InChI KeyMWMSBQXTHIEBNT-UHFFFAOYSA-N
Purity Specification>95.0%(T)(HPLC)
Storage ConditionsInert atmosphere, <15°C, protect from light

Comprehensive identifier table for the featured compound. Toggle synonym view.

Properties

CAS Number

26166-92-7

Product Name

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

IUPAC Name

5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C13H9BrN2O4

Molecular Weight

337.12 g/mol

InChI

InChI=1S/C13H9BrN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18)

InChI Key

MWMSBQXTHIEBNT-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.